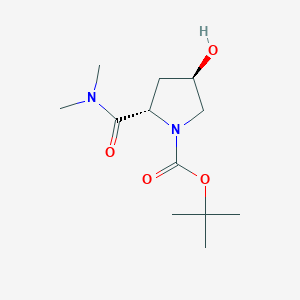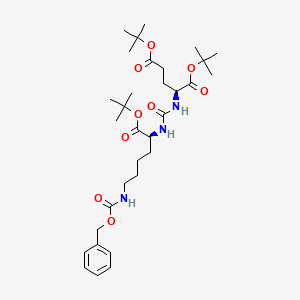
4-Methyl-4'-thiomorpholinomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Methyl-4’-thiomorpholinomethylbenzophenone is represented by the formula C19H21NOS . The molecular weight of this compound is 311.4 g/mol.Physical And Chemical Properties Analysis
4-Methyl-4’-thiomorpholinomethylbenzophenone has a molecular weight of 311.4 g/mol. More detailed physical and chemical properties are not provided in the search results and would likely require laboratory analysis to determine.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the key applications of derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, particularly thiomorpholine derivatives, is in antimicrobial activities. Kardile and Kalyane (2010) synthesized aromatic and heterocyclic derivatives aimed at increasing the microbial intracellular concentration and decreasing microbial resistance. Their study found these new compounds exhibited significant antimicrobial properties D. Kardile & N. Kalyane, 2010.
Photophysics in Polymer Synthesis
In the field of polymer science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been used in the synthesis and study of photophysical properties of polymers. Jenekhe, Lu, and Alam (2001) synthesized donor−acceptor conjugated copolymers and oligomers and investigated their solution and solid-state photophysics S. Jenekhe, Liangde Lu, & Maksudul M. Alam, 2001.
Corrosion Inhibition
Another significant application is in the area of corrosion inhibition. Prabhu et al. (2008) investigated the effects of certain Schiff’s bases on the corrosion of mild steel in hydrochloric acid solution. Their study showed that these compounds, which include derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, were effective in inhibiting corrosion R. Prabhu et al., 2008.
Synthesis and Structural Analysis
In terms of synthesis and structural analysis, Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and determined its structure using various spectroscopic methods and X-ray diffraction Hong Sun et al., 2021.
Biodegradation and Chemotaxis
In environmental science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been studied for their biodegradation properties. Bhushan et al. (2000) isolated a microorganism capable of degrading 3-methyl-4-nitrophenol, a compound related to 4-Methyl-4'-thiomorpholinomethylbenzophenone, highlighting its potential in environmental decontamination B. Bhushan et al., 2000.
Fluorescent Chemosensor
Derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have also been used in the development of fluorescent chemosensors. Manna, Chowdhury, and Patra (2020) presented a Schiff base receptor derived from this compound for detecting Al3+ ions, demonstrating its utility in chemical analysis A. K. Manna, S. Chowdhury, & G. Patra, 2020.
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCJZZOIOYLLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642899 |
Source


|
| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-28-0 |
Source


|
| Record name | Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)


![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)
